molecular formula C18H15FN2O3S B2598070 N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-fluorobenzamide CAS No. 681229-57-2

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-fluorobenzamide

Cat. No.: B2598070
CAS No.: 681229-57-2
M. Wt: 358.39
InChI Key: GTEVWNCIZGNKKF-UHFFFAOYSA-N
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Description

“N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-fluorobenzamide” is a chemical compound that has been studied for its potential antimicrobial properties . It is a derivative of thiazole, a heterocyclic compound that has been the subject of considerable interest for designing new antitumor agents .


Synthesis Analysis

The synthesis of similar compounds involves a mixture of thioureido acid, aqueous potassium carbonate, and chloroacetic acid stirred at room temperature for 24 hours . The mixture is then acidified with acetic acid to pH 6 .

Scientific Research Applications

Antitumor Activity

A study by Mortimer et al. (2006) on a series of new 2-phenylbenzothiazoles, related to the chemical structure of interest, demonstrated potent and selective in vitro antitumor properties against lung, colon, and breast cancer cell lines. These compounds, particularly 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, exhibited exquisitely potent antiproliferative activity, indicating their potential as cancer therapeutics Mortimer et al., 2006.

Chemical Synthesis and Photophysical Investigation

Grunder-Klotz and Ehrhardt (1991) discussed the use of the 3,4-dimethoxybenzyl group as a new N-protecting group for 1,2-thiazetidine 1,1-dioxides, demonstrating the versatility of related compounds in synthetic organic chemistry Grunder-Klotz & Ehrhardt, 1991.

Khan (2020) synthesized novel pyrazoline derivatives for the detection of Fe3+ metal ions, showcasing the application of related compounds in developing fluorescent chemosensors and highlighting their photophysical properties Khan, 2020.

Antimicrobial Agents

Desai, Rajpara, and Joshi (2013) synthesized 5-arylidene derivatives containing fluorine atoms and investigated their antimicrobial activity. They found that compounds with a fluorine atom at the 4th position of the benzoyl group exhibited enhanced antimicrobial activity, suggesting the potential of such compounds in addressing bacterial and fungal infections Desai et al., 2013.

Future Directions

“N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-fluorobenzamide” and similar compounds could be further explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c1-23-13-6-7-16(24-2)14(9-13)15-10-25-18(20-15)21-17(22)11-4-3-5-12(19)8-11/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEVWNCIZGNKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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